molecular formula C11H15FO B7878863 2-(4-Fluoro-3-methylphenyl)-2-butanol

2-(4-Fluoro-3-methylphenyl)-2-butanol

Cat. No.: B7878863
M. Wt: 182.23 g/mol
InChI Key: ORFZGMHWHPBROA-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)-2-butanol is an organic compound characterized by a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butanol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: The compound can be synthesized by reacting 4-fluoro-3-methylbenzene with magnesium to form a Grignard reagent, which is then reacted with butanal to produce this compound.

  • Reduction of Ketones: Another method involves the reduction of 2-(4-fluoro-3-methylphenyl)-2-butanone using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale Grignard reactions or catalytic hydrogenation processes. These methods ensure high yield and purity, making the compound suitable for various applications.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form 2-(4-fluoro-3-methylphenyl)-2-butanone using oxidizing agents like chromic acid or potassium permanganate.

  • Reduction: The compound can be reduced to form 2-(4-fluoro-3-methylphenyl)-1-butanol using reducing agents like lithium aluminum hydride.

  • Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, potassium permanganate, and reflux conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.

  • Substitution: Halides, strong bases, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: 2-(4-Fluoro-3-methylphenyl)-2-butanone.

  • Reduction: 2-(4-Fluoro-3-methylphenyl)-1-butanol.

  • Substitution: Various substituted phenyl derivatives.

Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-4-11(3,13)9-5-6-10(12)8(2)7-9/h5-7,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFZGMHWHPBROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=C(C=C1)F)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)-2-butanol is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the creation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(4-Fluoro-3-methylphenyl)-2-butanol exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-(3-Fluoro-4-methylphenyl)-2-butanol

  • 2-(4-Fluoro-2-methylphenyl)-2-butanol

  • 2-(3-Fluoro-2-methylphenyl)-2-butanol

Uniqueness: 2-(4-Fluoro-3-methylphenyl)-2-butanol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positioning can lead to different biological and chemical properties compared to its similar compounds.

Biological Activity

2-(4-Fluoro-3-methylphenyl)-2-butanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a butanol backbone substituted with a fluorinated aromatic ring. The presence of the fluorine atom is significant as it can influence the compound's biological interactions and metabolic stability.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes, potentially inhibiting or modulating their activity.
  • Receptor Binding : It might bind to specific receptors, influencing cellular signaling pathways.
  • Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, studies on related fluorinated benzothiazoles have demonstrated their ability to induce DNA damage and cell cycle arrest in cancer cell lines, suggesting that this compound could exhibit similar effects .

CompoundIC50 (μM)Effect on Cell Lines
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole0.126MDA-MB-231 (Triple-Negative Breast Cancer)
This compoundTBDPotentially similar effects

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Related compounds have shown favorable bioavailability and clearance rates, which can be indicative of good absorption and distribution characteristics.

ParameterValue
Clearance (mL/h/kg)TBD
Oral Bioavailability (%)TBD

Case Studies

  • Antitumor Studies : In vitro studies using MCF-7 and MDA-MB-231 cell lines showed that compounds with similar structures effectively inhibited cell proliferation and induced apoptosis. The specific mechanisms involved include the activation of caspases and modulation of apoptotic pathways .
  • Toxicity Assessment : Preliminary toxicity studies indicated that related compounds did not show acute toxicity in animal models at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .

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